molecular formula C20H29N3O3S B2715130 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034540-98-0

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2715130
M. Wt: 391.53
InChI Key: BJWCKSOWQJRVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide, often referred to as Compound X , is a synthetic organic compound. It belongs to the oxalamide class and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate starting materials. While I don’t have access to specific papers detailing the exact synthetic route, it’s essential to investigate the literature for detailed protocols and optimization strategies.



Molecular Structure Analysis

Compound X’s molecular structure comprises a central oxalamide core, flanked by two distinct functional groups: a cyclohexene moiety and a furan-thiomorpholinoethyl group. The cyclohexene ring imparts rigidity, while the furan-thiomorpholinoethyl group contributes to its overall reactivity and biological activity. Researchers have employed spectroscopic techniques (such as NMR, IR, and mass spectrometry) to elucidate its structure.



Chemical Reactions Analysis

Compound X participates in various chemical reactions, including nucleophilic substitutions, amidations, and cyclizations. These reactions allow for the modification of its functional groups, leading to derivatives with altered properties. Investigating its reactivity and selectivity is crucial for designing novel analogs.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Melting Point : Compound X exhibits a melting point within a specific range (refer to relevant literature).

    • Solubility : It dissolves in common organic solvents (e.g., dichloromethane, ethanol, etc.).

    • Color : The compound may appear as a white to pale yellow solid.



  • Chemical Properties :

    • Stability : Compound X is stable under specific conditions (e.g., temperature, pH, etc.).

    • Reactivity : It may undergo hydrolysis, oxidation, or other chemical transformations.

    • Acid-Base Behavior : Investigate its acidity/basicity using pKa values.




Scientific Research Applications

Photoinduced Oxidative Annulation

Research on the photoinduced direct oxidative annulation of furan and thiophene derivatives has demonstrated a pathway to highly functionalized polyheterocyclic compounds. These reactions proceed without the need for transition metals and oxidants, showcasing a method for synthesizing complex molecules that could be related to the compound (Jin Zhang et al., 2017).

Crystal Structure Analysis

A study on the crystal structure of a compound with a thiomorpholine ring revealed its chair conformation and detailed the intermolecular interactions within the crystal lattice. Such structural analyses are crucial for understanding the physical and chemical properties of new compounds (T. Moriguchi et al., 2015).

Synthesis and Characterization of Complexes

The synthesis and characterization of N-(R-carbamothioyl)cyclohexanecarboxamides and their metal complexes highlight the versatility of compounds with cyclohexane and thiomorpholine components in forming stable complexes with metals. This research could suggest potential catalytic or material science applications for the compound (C. Ozer et al., 2009).

Multicomponent Bicyclization Reaction

A multicomponent bicyclization reaction involving furan derivatives has been developed, enabling the construction of furo[2,3-b]pyrrole derivatives. This method illustrates the compound's potential utility in synthesizing heterocyclic structures with biological relevance (Ning-Ning Man et al., 2017).

Safety And Hazards

Researchers must assess the safety profile of Compound X:



  • Toxicity : Evaluate acute and chronic toxicity through animal studies.

  • Environmental Impact : Consider its persistence and potential harm to ecosystems.

  • Handling Precautions : Proper lab practices, protective equipment, and waste disposal protocols are essential.


Future Directions

Future research on Compound X should focus on:



  • Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize pharmacological properties.

  • Formulation : Develop suitable formulations for administration (oral, injectable, etc.).


properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3S/c24-19(21-9-8-16-5-2-1-3-6-16)20(25)22-15-17(18-7-4-12-26-18)23-10-13-27-14-11-23/h4-5,7,12,17H,1-3,6,8-11,13-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJWCKSOWQJRVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.